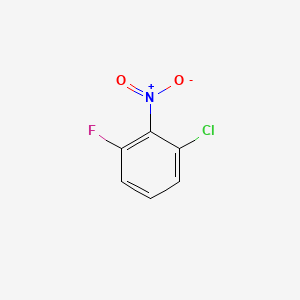

2-Chloro-6-fluoronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUPLBHNRTTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982711 | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64182-61-2 | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64182-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064182612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-fluoronitrobenzene

CAS Number: 64182-61-2

This technical guide provides an in-depth overview of 2-Chloro-6-fluoronitrobenzene, a pivotal chemical intermediate for professionals in research, development, and drug discovery. The document details its physicochemical properties, synthesis protocols, key applications, and safety information.

Physicochemical and Structural Data

This compound, with the CAS number 64182-61-2, is a substituted aromatic compound containing chloro, fluoro, and nitro functional groups.[1] These groups provide multiple reactive sites, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64182-61-2 | [2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [2][3][4] |

| Molecular Weight | 175.54 g/mol | [2][4][5] |

| Boiling Point | 245.1±20.0 °C (Predicted) | [6] |

| Density | 1.494±0.06 g/cm³ (Predicted) | [6] |

| Physical Form | Fused solid or liquid | [6][7] |

| Color | Yellow | [6] |

| InChI Key | GOIUPLBHNRTTIO-UHFFFAOYSA-N | [2][5][7] |

| Storage Temperature | Room Temperature | [6][7] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-6-fluoroaniline hydrochloride.[5][8] The general workflow involves diazotization of the aniline derivative followed by a Sandmeyer-type reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2-Chloro-6-fluoroaniline Hydrochloride[5][8]

-

Diazotization:

-

Prepare a solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water.

-

Slowly add a solution of 9 g of sodium nitrite in 25 ml of water to the aniline solution.

-

Crucially, maintain the temperature of the solution below 5°C throughout the addition.

-

-

Substitution Reaction:

-

In a separate vessel, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

-

Add the previously prepared diazonium salt solution to this suspension.

-

Stir the resulting mixture for 1 hour at room temperature.

-

-

Purification:

-

Steam distill the reaction mixture until no more product is observed condensing in the distillate.

-

Extract the distillate with ether.

-

Dry the ether extract using magnesium sulfate.

-

Concentrate the dried extract and distill the residue to yield the final product. The product is reported to have a boiling point of 148°-152° at 30 mm Hg.[8]

-

Applications in Research and Development

This compound is a highly versatile intermediate in the synthesis of complex organic molecules, primarily within the pharmaceutical and agrochemical industries.[1][9][10] Its utility stems from the distinct reactivity of the chloro, fluoro, and nitro groups on the benzene ring, which allows for precise and varied chemical modifications.[1]

-

Pharmaceutical Synthesis: The compound serves as a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][11] The strategic placement of its functional groups enables chemists to perform reactions like nucleophilic substitution and reduction to introduce new functionalities, leading to the development of novel therapeutic agents.[1][11]

-

Agrochemical Development: In the agrochemical sector, this intermediate is instrumental in creating next-generation pesticides, herbicides, and fungicides.[10] Its derivatives can be tailored to exhibit potent and selective biological activity against pests and weeds, contributing to more effective and environmentally sustainable crop protection solutions.[10]

-

Specialty Chemicals and Materials Science: Beyond life sciences, this compound is used in the synthesis of specialty chemicals, dyes, and advanced polymers.[9][10][12] Its unique electronic and structural properties can be harnessed to create materials with specific characteristics such as thermal stability or chemical resistance.[10][12]

Caption: Key application pathways for this compound.

Spectroscopic Analysis Workflow

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra for this compound require access to dedicated databases, a general analytical workflow is presented below.[13] Spectroscopic data for similar compounds can be found in resources like ChemicalBook.[13][14]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C-NO₂ stretching vibrations, and aromatic C-H, C-Cl, and C-F bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Elucidates the precise connectivity of atoms. ¹H NMR shows the number and environment of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR provides information on the fluorine atom's environment and coupling.

Caption: General workflow for spectroscopic structure determination.

Safety and Handling Information

This compound is considered a hazardous substance and requires careful handling in a laboratory or industrial setting.[15][16] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Table 2: Summary of Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [7][17] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][17] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. | [15][16][17] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up. | [15][17] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [15] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment. | [15][16] |

References

- 1. nbinno.com [nbinno.com]

- 2. 64182-61-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. scbt.com [scbt.com]

- 4. 64182-61-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound CAS#: 64182-61-2 [m.chemicalbook.com]

- 7. This compound | 64182-61-2 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. sparrow-chemical.com [sparrow-chemical.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound(64182-61-2) 1H NMR [m.chemicalbook.com]

- 14. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Chloro-6-fluoronitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-fluoronitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its synthesis, reactivity, and spectroscopic profile, along with established experimental protocols for the determination of its core properties.

Core Properties and Identification

This compound is a halogenated nitroaromatic compound valued for its utility as a building block in organic synthesis.[1][2] Its chemical structure, featuring a nitro group ortho to both a chlorine and a fluorine atom, provides multiple reactive sites for the construction of complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [3] |

| Molecular Weight | 175.55 g/mol | [3] |

| CAS Number | 64182-61-2 | [3] |

| Appearance | Yellow fused solid or light yellow powder | [4] |

| Boiling Point | 148-152 °C at 30 mmHg 245.1 ± 20.0 °C (Predicted) | [4] |

| Melting Point | Data not readily available | |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Data not readily available | |

| Purity | ≥97% | [5] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction. This method provides a reliable pathway to the target compound with good purity.

Synthesis of this compound.

Chemical Reactivity and Applications

The presence of electron-withdrawing nitro and halogen substituents activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[6] This reactivity is fundamental to its application as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7]

The fluorine and chlorine atoms can act as leaving groups, with the fluorine being generally more susceptible to displacement in SNAr reactions. The specific regioselectivity of these reactions allows for the controlled introduction of various functional groups.

Role in Pharmaceutical Synthesis

While direct synthesis of final drug products from this compound is not extensively documented in readily available literature, its derivative, 2-chloro-6-fluorobenzaldehyde, is a crucial precursor for the synthesis of important penicillinase-resistant antibiotics like flucloxacillin and dicloxacillin.[2] The synthesis of this key aldehyde intermediate often starts from 2-chloro-6-fluorotoluene. The nitro group of this compound can be reduced to an amine, which can then be converted to other functional groups, highlighting its potential in more complex synthetic pathways.

Synthetic utility in pharmaceuticals.

Role in Agrochemical Synthesis

This compound serves as a precursor for the synthesis of active ingredients in pesticides, herbicides, and fungicides.[7] The reactive halogen and nitro groups allow for the introduction of specific molecular structures necessary for the biological activity of these crop protection agents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) due to the three non-equivalent aromatic protons and their coupling to each other and to the fluorine atom. |

| ¹³C NMR | Six distinct signals in the aromatic region (approximately 110-160 ppm). The carbons attached to fluorine and chlorine, as well as the carbon bearing the nitro group, would show characteristic chemical shifts and coupling with fluorine. |

| IR Spectroscopy | Characteristic peaks for C-NO₂ stretching (around 1530 and 1350 cm⁻¹), C-Cl stretching (around 750 cm⁻¹), C-F stretching (around 1250 cm⁻¹), and aromatic C-H stretching (around 3100-3000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 175, with an M+2 peak at m/z 177 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern. Fragmentation would likely involve the loss of NO₂, Cl, and F. |

Experimental Protocols

The following are generalized, detailed methodologies for the determination of the key physical properties of this compound.

Synthesis of this compound

This protocol is based on the synthesis route described in the literature.

Workflow Diagram:

Experimental workflow for synthesis.

Detailed Protocol:

-

Diazotization: Dissolve 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water. Cool the solution to below 5 °C. Slowly add a solution of 9 g of sodium nitrite in 25 ml of water, ensuring the temperature remains below 5 °C throughout the addition.

-

Sandmeyer Reaction: In a separate flask, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

-

Addition: Add the previously prepared cold diazonium salt solution to the stirred suspension.

-

Reaction and Isolation: Stir the resulting mixture for 1 hour. Proceed with steam distillation until no more product is observed condensing in the distillate.

-

Work-up and Purification: Extract the distillate with ether. Dry the combined ether extracts over magnesium sulfate, filter, and concentrate the solvent. Purify the crude product by distillation to yield this compound.

Determination of Melting Point

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Boiling Point

-

Apparatus Setup: Place a small amount of the liquid in a test tube. Invert a sealed-end capillary tube into the liquid. Attach the test tube to a thermometer.

-

Heating: Heat the assembly in a suitable heating bath (e.g., oil bath or heating block).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point at the given pressure.

Determination of Density

-

Weighing: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Filling: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Reweighing: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Solubility

-

Saturated Solution Preparation: In a vial at a constant temperature, add an excess amount of the solid solute to a known volume of the solvent.

-

Equilibration: Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Quantification: Take a known volume of the clear saturated solution and evaporate the solvent. Weigh the remaining solid residue.

-

Calculation: The solubility can then be expressed as grams of solute per 100 mL or 100 g of the solvent.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the activated aromatic ring that readily undergoes nucleophilic aromatic substitution. While some of its physical properties are not extensively documented, its synthesis and general reactivity are well-established, providing a solid foundation for its use in research and development. This guide provides a comprehensive summary of the available technical information to support its safe and effective use in a laboratory and industrial setting.

References

- 1. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]

- 3. This compound CAS#: 64182-61-2 [m.chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(64182-61-2) 1H NMR [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

2-Chloro-6-fluoronitrobenzene molecular structure and weight

An In-depth Technical Guide to 2-Chloro-6-fluoronitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound. The content is tailored for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound as a key intermediate.

Molecular Structure and Properties

This compound, with the CAS number 64182-61-2, is an aromatic organic compound featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitro group.[1] The strategic placement of these functional groups makes it a valuable precursor in various organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₂[1] |

| Molecular Weight | 175.55 g/mol [1][2] |

| CAS Number | 64182-61-2[1] |

| Appearance | Solid or liquid[2] |

| Purity | Typically ≥97%[2] |

| Storage Temperature | Room Temperature[2] |

| InChI Key | GOIUPLBHNRTTIO-UHFFFAOYSA-N[2][3] |

| Synonym | 1-chloro-3-fluoro-2-nitrobenzene[2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloro-6-fluoroaniline hydrochloride.[3][4] The overall workflow for this synthesis is depicted in the diagram below.

Caption: Figure 1. Synthesis Workflow for this compound

Experimental Protocol: Synthesis from 2-Chloro-6-fluoroaniline hydrochloride[3][4]

Materials:

-

2-chloro-6-fluoroaniline hydrochloride (17.2 g)

-

Concentrated hydrochloric acid (12.5 mL)

-

Sodium nitrite (9 g in 25 mL water for diazotization; 60 g for reaction)

-

Cuprocupric sulfite (18 g)

-

Water (150 mL for initial solution; 300 mL for suspension)

-

Ether

-

Magnesium sulfate

Procedure:

-

Diazotization: A solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 mL of concentrated hydrochloric acid in 150 mL of water is prepared. The solution is cooled, and a solution of 9 g of sodium nitrite in 25 mL of water is added slowly, ensuring the temperature is maintained below 5°C at all times.

-

Reaction: The resulting diazonium salt solution is then added to a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 mL of water at room temperature.

-

Stirring and Isolation: The mixture is stirred for one hour. Following this, steam distillation is performed until no more product is observed condensing in the distillate.

-

Purification: The distillate is extracted with ether. The ether extract is dried over magnesium sulfate, concentrated, and then distilled to yield the final product. A typical yield is around 7.8 g with a purity of over 95%.[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. While specific spectra for this compound are not publicly available, the following are generalized protocols for acquiring the necessary data.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals, especially to resolve the complex splitting patterns arising from C-F and H-F couplings.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected. A small amount of the liquid or solid this compound is placed directly onto the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C-Cl, C-F, and aromatic C-H bonds are expected.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Electron Ionization (EI) mass spectrometry is commonly used. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the molecular structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. It serves as a key intermediate in the production of a wide range of value-added chemicals.

-

Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the halogen atoms and the nitro group allows for diverse chemical transformations to build complex molecular architectures.

-

Agrochemicals: In the agrochemical industry, this compound is used to synthesize active ingredients for pesticides, herbicides, and fungicides.[5] The unique electronic properties conferred by the substituents are leveraged to develop compounds with targeted biological activity for crop protection.[5]

-

Specialty Chemicals: Its structural features are exploited in the development of specialty chemicals such as advanced polymers, performance materials, and dyes.[5][6]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Chloro-6-fluoronitrobenzene in a range of common organic solvents. The compound is noted to be a solid or liquid at room temperature and is utilized in synthetic chemistry, often dissolved in solvents like tetrahydrofuran (THF) during reactions. However, precise solubility values (e.g., in g/100g of solvent or mole fraction) at different temperatures have not been published in readily accessible sources.

Given the absence of specific data, this guide focuses on empowering researchers to generate this critical information in-house by providing detailed experimental protocols. The following sections outline established methods for determining the solubility of a solid compound in an organic solvent.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are detailed protocols for two common and effective methods: the isothermal saturation method and the gravimetric method.

Isothermal Saturation Method Followed by Spectroscopic Analysis

This method is highly accurate and relies on determining the concentration of the solute in a saturated solution using UV-Vis spectroscopy.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which solubility is being determined.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a flask in a thermostatic bath). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow the solution to reach equilibrium. This may take several hours.

-

-

Sample Analysis:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature as described in the isothermal saturation method (Step 3).

-

-

Isolation of the Solute:

-

Accurately weigh a clean, dry, and empty container (e.g., an evaporating dish or a round-bottom flask).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed container.

-

-

Solvent Evaporation:

-

Remove the solvent by evaporation. This can be done at ambient temperature if the solvent is volatile, or by gentle heating in a fume hood or using a rotary evaporator. Care must be taken to avoid decomposition of the solute.

-

-

Determination of Solute Mass:

-

Once all the solvent has been removed, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

The mass of the dissolved solute is the final mass of the container minus its initial empty mass.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as:

-

g/100 g solvent = (mass of solute / mass of solvent) × 100

-

g/100 mL solvent = (mass of solute / volume of solvent) × 100

-

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Logical workflow for the experimental determination of solubility.

Caption: Factors influencing the solubility of a solid in a liquid solvent.

Spectroscopic Analysis of 2-Chloro-6-fluoronitrobenzene: A Technical Guide

For Immediate Release

Molecular Structure and Properties

2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula C₆H₃ClFNO₂. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom attached to a benzene ring, results in a distinct spectroscopic profile.

Molecular Weight: 175.55 g/mol

Spectroscopic Data Analysis

The following sections detail the expected outcomes from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. Each signal is anticipated to be a multiplet due to spin-spin coupling with the other aromatic protons and potentially with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. Due to the substitution pattern, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. Carbons bonded to the electronegative nitro, chlorine, and fluorine groups will be significantly deshielded and appear at higher chemical shifts. Furthermore, C-F coupling is expected to cause splitting of the signals for the carbon atom directly bonded to fluorine and adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~ 7.5 - 8.5 | Multiplet | 3 Aromatic Protons |

| ¹³C NMR | ~ 115 - 160 | - | 6 Aromatic Carbons |

Note: The predicted chemical shifts are based on general ranges for substituted benzene rings and will vary depending on the solvent and instrument used. Unambiguous assignment requires 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 - 1000 | Strong | C-F stretch |

| ~ 800 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 175/177 | [M]⁺˙ | - |

| 145/147 | [M-NO]⁺ | NO |

| 129/131 | [M-NO₂]⁺ | NO₂ |

| 111 | [M-NO₂-Cl]⁺ | NO₂, Cl |

| 94 | [M-NO₂-Cl-F+H]⁺˙ | NO₂, Cl, F (-H) |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 175/177) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Clean the ATR crystal (e.g., diamond) with an appropriate solvent like isopropanol.

-

Collect a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) is a common method for this type of molecule.

-

Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

EI Source Parameters:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Range: Scan a mass range appropriate for the molecular weight and expected fragments (e.g., m/z 40-250).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for spectroscopic characterization.

The Pivotal Role of 2-Chloro-6-fluoronitrobenzene: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoronitrobenzene is a key chemical intermediate with significant applications in the synthesis of a wide range of valuable organic compounds. Its unique substitution pattern, featuring a nitro group ortho to a chlorine atom and para to a fluorine atom, imparts distinct reactivity that is strategically exploited in the pharmaceutical, agrochemical, and specialty chemical industries. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, supplemented with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways to serve as a vital resource for researchers and professionals in chemical development.

Introduction

This compound, with the CAS number 64182-61-2, is a versatile aromatic compound that serves as a fundamental building block in organic synthesis. The presence of three distinct functional groups on the benzene ring—a nitro group, a chlorine atom, and a fluorine atom—provides multiple reaction sites and allows for controlled chemical transformations. The electron-withdrawing nature of the nitro group significantly activates the ring towards nucleophilic aromatic substitution, making it a highly reactive and valuable intermediate. This guide will explore the synthesis of this compound, its principal chemical reactions, and its role in the production of high-value end-products.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 2-chloro-6-fluoroaniline hydrochloride.[1][2] This method offers a reliable route to the desired product with good purity.

Sandmeyer-type Reaction from 2-Chloro-6-fluoroaniline hydrochloride

This synthetic route involves the diazotization of 2-chloro-6-fluoroaniline followed by the introduction of a nitro group.

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound [1][2]

-

Diazotization: In a suitable reaction vessel, a solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water is prepared. The solution is cooled to below 5°C. A solution of 9 g of sodium nitrite in 25 ml of water is then added slowly while maintaining the temperature below 5°C at all times.

-

Nitration: The freshly prepared diazonium salt solution is added to a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

-

Reaction and Isolation: The mixture is stirred for 1 hour. The product is then isolated by steam distillation. The distillate is extracted with ether, dried over magnesium sulfate, concentrated, and distilled to yield the final product.

Quantitative Data for Synthesis

| Starting Material | Key Reagents | Temperature | Yield | Purity | Reference |

| 2-Chloro-6-fluoroaniline hydrochloride | NaNO₂, HCl, Cuprocupric sulfite | <5°C then Room Temp. | 7.8 g | >95% (GC) | [1][2] |

Key Chemical Reactions

This compound is a versatile intermediate due to the reactivity of its functional groups. The most prominent reactions are nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the chlorine and fluorine atoms towards nucleophilic attack. The fluorine atom is generally more susceptible to substitution than the chlorine atom in nucleophilic aromatic substitution reactions.[3] This allows for the selective introduction of various nucleophiles.

Caption: General mechanism of Nucleophilic Aromatic Substitution on this compound.

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

| Aniline | Ethanol | Reflux | 2-Chloro-N-phenyl-6-nitroaniline | Not specified | [4] |

| Various amines | DMSO or DMF | 80-100°C | 2-Amino-6-nitronaphthalene derivatives | 4-12 hours reaction time | [5] |

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-6-fluoroaniline. This transformation is a crucial step in the synthesis of various dyes and pharmaceuticals. A common reducing agent for this purpose is stannous chloride (SnCl₂) in the presence of hydrochloric acid.[6]

Caption: Reduction of this compound to 2-Chloro-6-fluoroaniline.

Experimental Protocol: Reduction of m-Nitrobenzaldehyde (Illustrative) [6]

Note: A specific protocol for this compound was not found, but the following protocol for a similar compound illustrates the general procedure.

-

A solution of stannous chloride crystals in concentrated hydrochloric acid is prepared in a beaker and cooled in an ice bath to +5°C.

-

The nitroaromatic compound is added in one portion. The reaction is exothermic and requires vigorous stirring.

-

After the initial vigorous reaction subsides, the mixture is cooled to induce crystallization of the amine hydrochloride salt.

-

The product is isolated by filtration and can be further purified.

Applications as a Chemical Intermediate

This compound is a valuable precursor in the synthesis of a variety of commercial products.[7][8][9]

Agrochemicals

This intermediate is utilized in the production of pesticides, herbicides, and fungicides.[7][8] The specific arrangement of its functional groups allows for the creation of active ingredients with targeted biological activity. For instance, derivatives of chloro-fluoro-nitroaromatics are used in the synthesis of potent herbicides.[10]

Dyes and Pigments

The reduction of the nitro group in this compound to an aniline derivative is the first step in the synthesis of azo dyes. The resulting 2-chloro-6-fluoroaniline can be diazotized and coupled with various aromatic compounds to produce a wide range of colors.[3][11]

Caption: General pathway for the synthesis of azo dyes from 2-Chloro-6-fluoroaniline.

Pharmaceuticals

In the pharmaceutical sector, this compound and its derivatives are used to synthesize novel Active Pharmaceutical Ingredients (APIs).[9] For example, related structures are precursors to antiviral compounds like benzimidazole derivatives.[12] The strategic placement of the halogen and nitro groups allows for precise modifications to achieve desired pharmacological activity.

Specialty Chemicals

The reactivity and structural features of this compound are also exploited in the development of specialty chemicals, including advanced polymers and performance materials where specific properties like thermal stability and chemical resistance are required.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis via the Sandmeyer-type reaction provides a reliable source of this compound. The strategic positioning of its functional groups allows for a range of chemical transformations, most notably nucleophilic aromatic substitution and nitro group reduction, which are foundational in the synthesis of a multitude of products in the agrochemical, dye, pharmaceutical, and specialty chemical industries. The detailed protocols and data presented in this guide are intended to facilitate further research and development utilizing this important building block.

Spectroscopic Data

| Technique | Data | Reference |

| 1H NMR | Spectrum available | [13] |

| IR | Spectrum available | [13] |

| Mass Spectrometry | Spectrum available | [13] |

| 13C NMR | Spectrum available | [13] |

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound(64182-61-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Fluorinated Nitrobenzene Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorinated nitrobenzene building blocks, essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique combination of a fluorine atom and a nitro group on a benzene ring imparts valuable physicochemical properties and synthetic versatility, making these compounds highly sought after in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Nitrobenzenes

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The small size and high electronegativity of fluorine can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for introducing diverse functionalities.[2][3] Furthermore, the nitro group can be readily reduced to an aniline, a key functional group in a vast array of bioactive molecules.[4]

Fluorinated nitrobenzenes, therefore, serve as powerful bifunctional building blocks, enabling chemists to introduce fluorine's beneficial effects while providing a reactive center for further molecular elaboration.[5] These intermediates are instrumental in the synthesis of numerous blockbuster drugs, particularly kinase inhibitors used in oncology.

Physicochemical and Spectroscopic Data of Key Fluorinated Nitrobenzene Building Blocks

The following tables summarize key quantitative data for several commercially important fluorinated nitrobenzene building blocks.

Table 1: Physicochemical Properties of Selected Fluorinated Nitrobenzenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | -8 | 214-215 | 1.328 | 1.547 |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | 141.10 | 1.7 | 205 | 1.325 | 1.525 |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | 21 | 205 | 1.33 | 1.531 |

| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | 159.09 | 9-10 | 203-204 | 1.451 | 1.511 |

| 3,5-Bis(trifluoromethyl)nitrobenzene | 328-75-6 | C₈H₃F₆NO₂ | 259.11 | 30-32 | 184-185 | 1.558 | 1.432 |

Data compiled from various sources.[6][7][8][9][10][11][12][13]

Table 2: Spectroscopic Data for 4-Fluoronitrobenzene (Representative Example)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.29 (m, 2H), 7.24 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 165.5 (d, J=257 Hz), 148.9 (s), 126.8 (d, J=9 Hz), 116.3 (d, J=23 Hz) |

| ¹⁹F NMR (CDCl₃) | δ -105.7 |

| IR (KBr, cm⁻¹) | 1520 (NO₂ asym), 1350 (NO₂ sym), 1240 (C-F) |

| Mass Spec (EI, m/z) | 141 (M+), 111, 95, 75 |

Data compiled from various sources.[6][12][14]

Key Synthetic Methodologies and Experimental Protocols

Fluorinated nitrobenzenes are primarily synthesized via two main routes: electrophilic nitration of a fluorinated aromatic precursor or nucleophilic aromatic substitution (Halex process) of a chlorinated and nitrated aromatic compound. The Halex process is often preferred for industrial-scale production due to the lower cost of starting materials.

Protocol 1: Synthesis of 4-Fluoronitrobenzene via Halogen Exchange (Halex Process)

This protocol describes the synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene using potassium fluoride.

Reaction Scheme:

Materials:

-

4-chloronitrobenzene

-

Spray-dried potassium fluoride (KF)

-

Phase-transfer catalyst (e.g., tetramethylammonium chloride)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of spray-dried potassium fluoride in anhydrous DMF, add the phase-transfer catalyst.

-

Heat the mixture to the desired reaction temperature (typically 150-210°C).

-

Slowly add 4-chloronitrobenzene to the reaction mixture.

-

Maintain the reaction at temperature for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is then subjected to distillation under reduced pressure to isolate the 4-fluoronitrobenzene.

Expected Yield: 80-95%

Protocol 2: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline

This protocol details the reduction of the nitro group to an amine, a crucial step in the synthesis of many pharmaceuticals.

Reaction Scheme:

Materials:

-

4-fluoronitrobenzene

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve 4-fluoronitrobenzene in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 MPa) and stir the reaction mixture at room temperature or slightly elevated temperature (60-120°C) for 2-5 hours.[15]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-fluoroaniline.[16]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Fluorinated nitrobenzene building blocks are pivotal in the synthesis of numerous kinase inhibitors. The fluoroaniline moiety derived from these building blocks often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

Case Study: Nilotinib (BCR-ABL Inhibitor)

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[17] Its synthesis utilizes 3-(trifluoromethyl)-5-nitroaniline, which can be prepared from a corresponding fluorinated nitrobenzene derivative. The fluoroaniline core is essential for its high-affinity binding to the BCR-ABL kinase.

Simplified Synthetic Workflow for Nilotinib:

Caption: Simplified synthetic workflow for Nilotinib.

BCR-ABL Signaling Pathway and Inhibition by Nilotinib:

Nilotinib functions by targeting the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML.[5] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive the malignancy.[5]

Caption: Inhibition of the BCR-ABL signaling pathway by Nilotinib.

Table 3: IC₅₀ Values of Nilotinib against various CML cell lines

| Cell Line | BCR-ABL Mutation | IC₅₀ (nM) |

| K562 | Wild-type | ≤12 |

| KU-812F | Wild-type | ≤12 |

| Ba/F3 (p210) | Wild-type | <30 |

| Ba/F3 (E255K) | Imatinib-resistant | 200 |

| Ba/F3 (T315I) | Imatinib-resistant | >2000 |

Data compiled from various sources.[18][19]

Case Study: Lapatinib (EGFR/HER2 Inhibitor)

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] It is used in the treatment of HER2-positive breast cancer.[2] The synthesis of Lapatinib involves a key intermediate derived from 3-chloro-4-fluoronitrobenzene.

EGFR/HER2 Signaling Pathway and Inhibition by Lapatinib:

Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[2][4][20] Lapatinib reversibly binds to the intracellular ATP-binding site of EGFR and HER2, inhibiting their kinase activity and blocking these downstream signals.[4][20]

Caption: Inhibition of EGFR/HER2 signaling by Lapatinib.

Table 4: IC₅₀ Values of Lapatinib against various breast cancer cell lines

| Cell Line | HER2 Status | IC₅₀ (µM) |

| BT474 | Overexpressing | 0.025 - 0.036 |

| SKBR3 | Overexpressing | 0.080 |

| HCC1954 | Overexpressing | 0.417 |

| MDAMB453 | Low expression | 6.08 |

| MDAMB231 | Low expression | 7.46 |

Data compiled from various sources.[3][21][22][23]

Experimental Workflow: From Building Block to Kinase Inhibitor Screening

The development of a novel kinase inhibitor from a fluorinated nitrobenzene building block follows a structured workflow.

Caption: Experimental workflow for kinase inhibitor development.

This workflow begins with the synthesis of a fluoroaniline intermediate from the corresponding fluorinated nitrobenzene.[24] This intermediate is then used in combinatorial chemistry to generate a library of potential kinase inhibitors.[24] These compounds are first screened in biochemical assays to determine their potency against the target kinase (IC₅₀ value).[24] Promising hits are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival.[24] The most active compounds undergo lead optimization, an iterative process of chemical modification and biological testing, to improve their efficacy and drug-like properties.[24] Finally, optimized lead compounds are tested in animal models before potentially advancing to clinical trials.[24]

Conclusion

Fluorinated nitrobenzene building blocks are indispensable tools in modern drug discovery and development. Their unique chemical properties and synthetic versatility provide a robust platform for the creation of novel therapeutics, particularly in the field of oncology. A thorough understanding of their synthesis, reactivity, and application in the construction of complex bioactive molecules is essential for researchers aiming to develop the next generation of innovative medicines.

References

- 1. 3-Fluoronitrobenzene CAS:402-67-5 - High Purity for Pharmaceuticals at Attractive Price [nbinnochem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 6. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. westliberty.edu [westliberty.edu]

- 9. 2,4-Difluoronitrobenzene | 446-35-5 [chemicalbook.com]

- 10. Drug: Nilotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. 350-46-9 CAS MSDS (4-Fluoronitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. labproinc.com [labproinc.com]

- 14. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 15. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 16. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 17. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. selleckchem.com [selleckchem.com]

- 22. selleckchem.com [selleckchem.com]

- 23. researchgate.net [researchgate.net]

- 24. reactionbiology.com [reactionbiology.com]

2-Chloro-6-fluoronitrobenzene: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Chloro-6-fluoronitrobenzene (CAS No. 64182-61-2), a key intermediate in various organic syntheses. The following sections detail its chemical and physical properties, toxicological profile, and essential safety protocols to ensure its proper handling, storage, and disposal in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a substituted aromatic nitro compound. Its unique molecular structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 64182-61-2 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol [1][2][3] |

| Synonyms | 1-Chloro-3-fluoro-2-nitrobenzene[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow, fused solid or liquid | [4], ChemicalBook |

| Boiling Point | 245.1°C (Predicted) | [4], ChemicalBook |

| 150°C | [1] | |

| 130°C | [5] | |

| Density | 1.494 g/cm³ (Predicted) | [4][6] |

| Flash Point | 102°C | [6] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4], ChemicalBook |

Note: Conflicting data exists for the boiling point. The predicted value is significantly higher than experimentally reported values.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and skin and eye irritation.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".[7]

Toxicological Information

Table 4: Summary of Toxicological Hazards

| Exposure Route | Hazard |

| Oral | Harmful if swallowed |

| Dermal | Harmful in contact with skin. Causes skin irritation. |

| Inhalation | Harmful if inhaled. May cause respiratory irritation. |

| Eye Contact | Causes serious eye irritation. |

Experimental Protocols: Safety and Handling

Detailed experimental protocols for specific applications of this compound are beyond the scope of a safety data sheet. However, the following general laboratory procedures are mandatory for its safe handling.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear impervious, chemical-resistant gloves and clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

4.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

4.3. Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Table 5: First Aid Procedures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

6.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Hazard Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to the hazards associated with this compound.

Caption: Hazard identification and response workflow for this compound.

References

- 1. This compound | 64182-61-2 | FC38009 [biosynth.com]

- 2. 64182-61-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 64182-61-2 [m.chemicalbook.com]

- 5. CAS 64182-61-2: 1-cloro-3-fluoro-2-nitrobenceno [cymitquimica.com]

- 6. molbase.com [molbase.com]

- 7. biosynth.com [biosynth.com]

- 8. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to 2-Chloro-6-fluoronitrobenzene for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 2-Chloro-6-fluoronitrobenzene, a versatile intermediate crucial for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details its physicochemical properties, spectroscopic data, and key synthetic applications, including detailed experimental protocols.

Core Characteristics and Physicochemical Properties

This compound (CAS RN: 64182-61-2) is a substituted aromatic compound featuring a nitro group positioned ortho to both a chlorine and a fluorine atom.[1][2] This unique substitution pattern significantly influences its reactivity, making it a valuable building block in organic synthesis.[1] The presence of the electron-withdrawing nitro group, along with the inductive effects of the halogens, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1]

The physical and chemical properties of this compound are summarized in the table below. It is described as a light yellow powder or liquid, indicating a melting point close to room temperature.[3][4]

| Property | Value | Reference |

| CAS Number | 64182-61-2 | [3][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [5] |

| Molecular Weight | 175.55 g/mol | [6] |

| Appearance | Light yellow powder or liquid | [3][4] |

| Boiling Point | 150 °C | [5] |

| Density | 1.494 ± 0.06 g/cm³ | |

| Purity | ≥ 97% | [3] |

| Storage | Store at 2°C - 8°C in a well-closed container | [5] |

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance): A 400 MHz ¹H NMR spectrum in CDCl₃ is available for this compound.[7] The aromatic region of the spectrum is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Cl, C-F, and aromatic C-H and C=C bonds.

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak and a characteristic fragmentation pattern. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).

Key Synthetic Applications and Experimental Protocols

This compound is a key starting material for the synthesis of a variety of more complex molecules, primarily through nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, however, the specific regioselectivity can be influenced by the nature of the nucleophile and reaction conditions.

General Workflow for Nucleophilic Aromatic Substitution:

References

- 1. 64182-61-2|this compound|BLD Pharm [bldpharm.com]

- 2. 64182-61-2 this compound [chemsigma.com]

- 3. benchchem.com [benchchem.com]

- 4. 64182-61-2 | this compound - Capot Chemical [capotchem.com]

- 5. This compound | 64182-61-2 | FC38009 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. This compound(64182-61-2) 1H NMR [m.chemicalbook.com]

The Versatile Building Block: Unlocking Novel Applications of 2-Chloro-6-fluoronitrobenzene in Drug Discovery and Agrochemicals

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-fluoronitrobenzene, a halogenated nitroaromatic compound, has emerged as a critical and versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring vicinal chloro and fluoro groups ortho to a nitro functionality, provides a rich platform for a variety of chemical transformations. This guide explores the burgeoning applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals and advanced agrochemicals. We will delve into the key chemical reactions it undergoes, provide detailed experimental protocols for its derivatization, and present quantitative data on the biological activity of its downstream products.

Core Reactivity and Synthetic Potential

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, combined with the presence of two halogen leaving groups, activates the aromatic ring for attack by various nucleophiles. The fluorine atom, being more electronegative and a better leaving group in SNAr reactions than chlorine, is typically displaced preferentially. This regioselectivity is a key advantage in synthetic design.

Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, opening up another avenue for creating diverse molecular architectures. This dual reactivity makes this compound a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other complex scaffolds.

Application in Agrochemicals: The Synthesis of Diflufenican

A prominent example of the industrial application of this compound is in the synthesis of the widely used herbicide, Diflufenican. Diflufenican is a pre- and early post-emergence herbicide used for the control of broad-leaved weeds in cereals. The synthesis of Diflufenican showcases the strategic use of this compound as a precursor to a key intermediate.

The overall synthetic workflow involves the transformation of this compound into 2,4-difluoroaniline, which is then coupled with a nicotinic acid derivative to yield the final product.

Experimental Protocols

Step 1 & 2: Synthesis of 2,4-Difluoroaniline from this compound

This two-step process involves an initial halogen exchange reaction followed by reduction of the nitro group.

-

Halogen Exchange (Halex) Reaction:

-

Reaction: this compound is reacted with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane at elevated temperatures. The more labile fluorine atom at the 6-position is replaced by another fluorine atom, yielding 2,4-difluoronitrobenzene.

-

Protocol: To a stirred suspension of anhydrous potassium fluoride (1.2 equivalents) in sulfolane, this compound (1.0 equivalent) is added. The mixture is heated to 180-220 °C and maintained for several hours. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by distillation.

-

-

Reduction of the Nitro Group:

-

Reaction: The resulting 2,4-difluoronitrobenzene is then reduced to 2,4-difluoroaniline. A common method is catalytic hydrogenation.

-

Protocol: 2,4-Difluoronitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) or GC. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,4-difluoroaniline.

-

Step 3: Synthesis of Diflufenican via Ullmann Condensation

-

Reaction: 2,4-Difluoroaniline is coupled with a suitable 2-chloronicotinic acid derivative in an Ullmann condensation reaction. This reaction is typically catalyzed by a copper salt.

-

Protocol: A mixture of 2,4-difluoroaniline (1.0 equivalent), a 2-chloronicotinic acid derivative (e.g., 2-chloro-N-(3-trifluoromethylphenyl)nicotinamide) (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K2CO3, 2.0 equivalents) in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at 120-160 °C for several hours. The reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford Diflufenican.

Application in Drug Discovery: Synthesis of Bioactive Heterocycles

The reactivity of this compound makes it an attractive starting material for the synthesis of various heterocyclic scaffolds of medicinal interest. Nucleophilic aromatic substitution with bifunctional nucleophiles can lead to the formation of benzofused heterocycles.

Experimental Protocol: Synthesis of a Benzothiazine Derivative

-

Reaction: this compound can react with a nucleophile such as 2-aminothiophenol. The more reactive fluorine is displaced by the thiol group, followed by an intramolecular cyclization to form a benzothiazine scaffold. The nitro group can then be reduced to provide a handle for further functionalization.

-

Protocol:

-

SNAr Reaction: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like DMF, add 2-aminothiophenol (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature or gentle heating (50-80 °C) and monitor by TLC.

-

Upon consumption of the starting material, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude intermediate in ethanol and add a reducing agent such as stannous chloride (SnCl2·2H2O) (3-5 equivalents) in concentrated hydrochloric acid.

-